Cas no 1160591-75-2 (4-carbamoylbicyclo2.2.2octane-1-carboxylic acid)

4-carbamoylbicyclo2.2.2octane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid
- 1-carbamoylbicyclo[2.2.2]octane-4-carboxylic acid
- 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid
- DTXSID80743488
- SCHEMBL14046259
- 1160591-75-2
- DB-367659
- 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylicacid
- EN300-190336
- CS-0441591
- G82723
- BICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID, 4-(AMINOCARBONYL)-
-
- インチ: InChI=1S/C10H15NO3/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h1-6H2,(H2,11,12)(H,13,14)
- InChIKey: QEKBJHIBPLRQFD-UHFFFAOYSA-N
- ほほえんだ: NC(C12CCC(CC1)(C(O)=O)CC2)=O
計算された属性
- せいみつぶんしりょう: 197.10519334g/mol
- どういたいしつりょう: 197.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 80.4Ų
4-carbamoylbicyclo2.2.2octane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-190336-0.5g |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 0.5g |
$645.0 | 2023-09-18 | ||
Enamine | EN300-190336-0.25g |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 0.25g |
$617.0 | 2023-09-18 | ||
Enamine | EN300-190336-5g |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 5g |
$1945.0 | 2023-09-18 | ||
A2B Chem LLC | AA14717-500mg |
4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 95%+ | 500mg |
$1780.00 | 2024-04-20 | |
Chemenu | CM130803-1g |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 95% | 1g |
$*** | 2023-04-03 | |
Enamine | EN300-190336-0.1g |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 0.1g |
$591.0 | 2023-09-18 | ||
Enamine | EN300-190336-10.0g |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 10g |
$2884.0 | 2023-06-03 | ||
Chemenu | CM130803-1g |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 95% | 1g |
$356 | 2021-08-05 | |
Enamine | EN300-190336-2.5g |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 2.5g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-190336-5.0g |
4-carbamoylbicyclo[2.2.2]octane-1-carboxylic acid |
1160591-75-2 | 5g |
$1945.0 | 2023-06-03 |
4-carbamoylbicyclo2.2.2octane-1-carboxylic acid 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
4-carbamoylbicyclo2.2.2octane-1-carboxylic acidに関する追加情報
Introduction to 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid (CAS No. 1160591-75-2)
4-carbamoylbicyclo2.2.2octane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1160591-75-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a carbamoyl group and a carboxylic acid moiety, presents a unique molecular framework that has been explored for its potential biological activities and synthetic utility.
The compound belongs to the class of bicyclic ketones, which are known for their diverse applications in drug discovery and material science. The presence of both the carbamoyl and carboxylic acid functional groups makes 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds. Its structural complexity allows for modifications that can tailor its pharmacological properties, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in exploring the pharmacological potential of bicyclic compounds due to their ability to mimic natural products and exhibit favorable pharmacokinetic profiles. Studies have shown that such structures can interact with biological targets in unique ways, leading to the discovery of new therapeutic agents. The< strong> carbamoylbicyclo2.2.2octane-1-carboxylic acid scaffold has been investigated for its possible role in modulating enzyme activity and receptor binding, which are critical mechanisms in drug action.
One of the most compelling aspects of 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to design derivatives with enhanced bioactivity. For instance, modifications at the carbamoyl or carboxylic acid positions can lead to compounds with improved solubility, metabolic stability, or target specificity. These findings highlight the importance of this compound in the context of drug development pipelines.
The synthesis of 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The bicyclic core requires precise stereocontrol during its construction, which can be achieved through various catalytic methods or enzymatic approaches. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in larger-scale applications such as clinical trials.
Recent research has also explored the role of 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid in addressing specific therapeutic needs. For example, studies have indicated its potential efficacy in inhibiting certain enzymes implicated in inflammatory diseases or cancer progression. The compound's ability to interact with biological pathways suggests that it could be developed into a lead compound for further optimization into a drug candidate.
The< strong> CAS No. 1160591-75-2 serves as a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This standardized classification aids in database searches, regulatory submissions, and collaborative research efforts, making it an essential reference point for anyone working with this molecule.
In conclusion, 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid represents a promising area of study in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis, applications, and ongoing research underscore its significance as a compound worthy of further exploration in both academic and industrial settings.
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